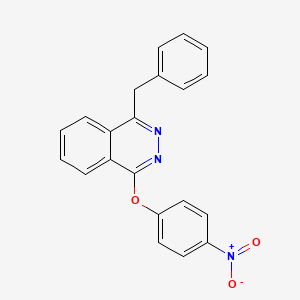

1-Benzyl-4-(4-nitrophenoxy)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-(4-nitrophenoxy)phthalazine is a phthalazine derivative characterized by a benzyl group at position 1 and a 4-nitrophenoxy substituent at position 4 of the heterocyclic phthalazine nucleus. Phthalazine derivatives are renowned for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties . The compound’s structure positions it as a candidate for drug development, particularly in antimicrobial or antitumor applications .

Preparation Methods

The synthesis of 1-Benzyl-4-(4-nitrophenoxy)phthalazine involves several steps. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine . This intermediate is then reacted with benzyl chloride and 4-nitrophenol under specific conditions to yield the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-Benzyl-4-(4-nitrophenoxy)phthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various phthalazine derivatives with different functional groups .

Scientific Research Applications

1-Benzyl-4-(4-nitrophenoxy)phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-nitrophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions lead to anti-inflammatory and antitumor effects . Additionally, the compound may bind to gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Phthalazine derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of 1-Benzyl-4-(4-nitrophenoxy)phthalazine with structurally related compounds:

Structural Comparison

- This compound Substituents: Benzyl (position 1), 4-nitrophenoxy (position 4).

- 1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine () Substituents: Benzyloxy-phenoxy (position 1), 4-methylphenyl (position 4). Molecular formula: C₂₈H₂₂N₂O₂; Molar mass: 418.50 g/mol . Key features: The methylphenyl group is electron-donating, which may reduce reactivity compared to nitro-substituted analogs.

- 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine () Substituents: Benzyl (position 1), 4-methylphenyl-sulfanyl (position 4). Molecular formula: C₂₂H₁₈N₂S; Molar mass: 342.46 g/mol .

Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted phthalazines demonstrate higher reactivity in electrophilic substitutions compared to methylphenyl analogs, making them more suitable for further functionalization .

- Crystallographic Data : Derivatives like 1-Benzoyl-4-(4-methylphenyl)phthalazine exhibit distinct dihedral angles between substituents and the phthalazine core, influencing packing efficiency and solubility .

- Biological Selectivity : Sulfanyl and nitro groups confer divergent biological profiles; sulfanyl derivatives may target enzymes with cysteine residues, while nitro derivatives may act as prodrugs requiring nitroreductase activation .

Biological Activity

1-Benzyl-4-(4-nitrophenoxy)phthalazine is a synthetic organic compound characterized by its phthalazine core, which is modified with a benzyl group and a nitrophenoxy moiety. Its molecular formula is C18H16N2O3, with a molar mass of approximately 320.35 g/mol. The structural arrangement of this compound contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity

Research indicates that phthalazine derivatives, including this compound, exhibit a range of biological activities. Notable areas of investigation include:

- Antimicrobial Activity : Studies have shown that phthalazine derivatives can exhibit promising effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives similar to this compound have been tested for their ability to inhibit bacterial growth, demonstrating significant antimicrobial properties .

- Anticancer Potential : Some phthalazine derivatives are being explored as potential anticancer agents due to their ability to inhibit specific cancer cell lines. The unique substituents in compounds like this compound may enhance their efficacy against tumor cells .

- Enzyme Inhibition : The compound has also been evaluated for its ability to act as an inhibitor for various enzymes involved in disease processes. This includes studies on its interaction with targets such as VEGFR-2, which is significant in cancer therapy .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that allow for the precise incorporation of functional groups to enhance biological activity. The synthesis pathway often includes condensation reactions that yield various derivatives with differing biological profiles .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Benzyl-4-(3-chlorophenoxy)phthalazine | Chlorine substitution on the phenoxy group | Exhibits different antimicrobial activity profiles |

| 1-Benzyl-4-(4-phenyldiazenyl)phthalazine | Diazenyl group instead of nitrophenoxy | Potentially higher reactivity due to diazene |

| 1-Benzyl-3-(4-nitrophenoxy)phthalazine | Different position of nitrophenoxy | Variation in biological activity based on position |

The table illustrates how structural variations impact the biological activity of phthalazine derivatives, highlighting the importance of substituent positions and types in determining the efficacy of these compounds.

Antimicrobial Studies

In one study, various phthalazine derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications to the phthalazine core can enhance antimicrobial properties .

Anticancer Research

Another significant area of research focuses on the anticancer potential of phthalazine derivatives. For example, compounds similar to this compound have been shown to inhibit growth in specific cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition Studies

Recent investigations have also examined the role of phthalazine derivatives as inhibitors of enzymes such as VEGFR-2. The binding affinity and inhibition kinetics were assessed, showing promise for targeted cancer therapies .

Properties

CAS No. |

652969-97-6 |

|---|---|

Molecular Formula |

C21H15N3O3 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

1-benzyl-4-(4-nitrophenoxy)phthalazine |

InChI |

InChI=1S/C21H15N3O3/c25-24(26)16-10-12-17(13-11-16)27-21-19-9-5-4-8-18(19)20(22-23-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChI Key |

CXKBRTAXLJPGDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.